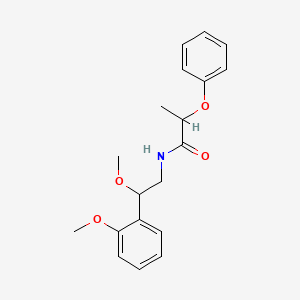

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-14(24-15-9-5-4-6-10-15)19(21)20-13-18(23-3)16-11-7-8-12-17(16)22-2/h4-12,14,18H,13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTDANLGBJKJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C1=CC=CC=C1OC)OC)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-methoxy-2-(2-methoxyphenyl)ethanol. This intermediate can be synthesized through the reaction of 2-methoxybenzaldehyde with methanol in the presence of a catalyst such as sodium methoxide.

The next step involves the conversion of 2-methoxy-2-(2-methoxyphenyl)ethanol to its corresponding bromide using phosphorus tribromide (PBr3). This bromide is then reacted with 2-phenoxypropanamide in the presence of a base like potassium carbonate (K2CO3) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxyphenyl)-2-phenoxypropanamide

- N-(2-methoxy-2-phenylethyl)-2-phenoxypropanamide

- N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylpropanamide

Uniqueness

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide is unique due to the presence of both methoxyphenyl and phenoxypropanamide groups, which confer specific chemical and physical properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that this compound may exert its biological effects through several pathways:

- Inhibition of Kinases : Similar compounds have shown potential in inhibiting specific kinases involved in cellular signaling pathways, which can be crucial in cancer therapy and other diseases.

- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for treating infections.

- Modulation of Neurotransmitter Systems : The methoxy groups may influence the interaction with neurotransmitter receptors, potentially impacting mood and cognitive functions.

Antimalarial Activity

A study focusing on the development of potent inhibitors against the PfCLK3 kinase revealed that certain analogs of compounds similar to this compound demonstrated significant antimalarial activity. The structure-activity relationship (SAR) analysis indicated that modifications to the methoxy groups could enhance potency against Plasmodium falciparum, the causative agent of malaria.

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| TCMDC-135051 | 1.0 | Potent against PfCLK3 |

| Analogue A | 17.47 | Retained activity with modified OMe position |

| Analogue B | 3167 | Significant loss of potency due to steric effects |

Neuropharmacological Studies

Research has indicated that compounds with similar structural motifs can modulate neurotransmitter systems, particularly serotonin and dopamine receptors. A study assessed the impact of these compounds on anxiety-related behaviors in animal models.

| Study Parameter | Result |

|---|---|

| Dose (mg/kg) | 5, 10, 20 |

| Anxiolytic Effect | Significant at 10 mg/kg |

Case Studies

- Clinical Case of Compound Analog : A clinical report on a related compound, 25I-NBOMe, highlighted the complexities of drug interactions and metabolic pathways. Although not directly related to this compound, it underscores the importance of understanding pharmacokinetics and potential side effects in clinical settings .

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and etherification. For example, Pd/C-catalyzed hydrogenation (e.g., 40 psi H₂ in ethanol) can reduce intermediates, followed by silica gel chromatography for purification . Optimizing reaction time, solvent choice (e.g., THF-MeOH for hydrolysis), and acid/base workup (e.g., 1N NaOH/1N HCl) improves yield. Key parameters:

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Catalyst Efficiency | Use 10% Pd/C for hydrogenation | |

| Purification | Silica gel chromatography (hexane/EtOAc) | |

| Hydrolysis Conditions | 1N NaOH in THF-MeOH (1 hr, room temperature) |

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., methoxy chemical shifts at δ 3.3–3.8 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (visualization under UV). For example, NMR integration ratios and MS isotopic patterns help identify byproducts .

Q. How can researchers perform initial biological activity screening for this compound?

- Methodological Answer : Use in vitro assays such as:

- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using fluorometric or colorimetric substrates .

- Receptor binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) to assess affinity .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., methoxy → hydroxy) and test activity across assays .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions .

- Meta-Analysis : Aggregate data from PubChem and NIST to identify trends in bioactivity vs. structural features .

Q. What methodological approaches are used to assess the hydrolytic stability of the methoxy groups under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–9, 37°C) and monitor methoxy cleavage via LC-MS. Compare degradation rates with controls (e.g., 4-methoxyphenyl standards) .

- Isotope Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .

- Stabilization Strategies : Co-administer antioxidants (e.g., ascorbic acid) or modify substituents (e.g., bulkier groups) to reduce hydrolysis .

Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to improve solubility while maintaining LogP <5 (measured via shake-flask method) .

- Metabolic Stability : Use liver microsome assays (e.g., human hepatocytes) to identify metabolic hotspots and modify vulnerable sites (e.g., methyl → trifluoromethyl) .

- Prodrug Design : Mask labile groups (e.g., ester prodrugs) to enhance oral bioavailability .

Q. What strategies are recommended for scaling up synthesis while minimizing impurities?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to track reaction progress and adjust parameters dynamically .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Crystallization Optimization : Use anti-solvent addition (e.g., heptane in EtOAc) to improve crystal purity and yield .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR data for this compound?

- Methodological Answer :

- Standardization : Compare spectra with NIST reference data (e.g., chemical shift databases) to validate assignments .

- Solvent Effects : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

- Collaborative Verification : Share raw data with independent labs for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.